molecular formula C12H12N2O B8294680 2-Methyl-5-(pyridin-2-ylamino)phenol

2-Methyl-5-(pyridin-2-ylamino)phenol

Cat. No.: B8294680
M. Wt: 200.24 g/mol
InChI Key: MJYSYVMJDSNKEE-UHFFFAOYSA-N
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Description

2-Methyl-5-(pyridin-2-ylamino)phenol is a chemical compound of interest in organic and medicinal chemistry research. It belongs to a class of structures featuring an aminopyridine moiety linked to a phenolic ring, which are commonly investigated as key intermediates or pseudo-Betti products in multi-component reactions . Such scaffolds are frequently explored for their potential as building blocks in the synthesis of more complex natural products and biologically active molecules . Researchers value these compounds for their ability to form coordination complexes and for their utility in developing novel synthetic pathways, particularly under environmentally friendly, solvent-free conditions . The structural motif of a phenol derivative coupled with a pyridinylamino group is also found in various Schiff bases and related compounds, which are known to be studied for their biological properties, including antiproliferative activity . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, refer to the associated Safety Data Sheet (SDS) for detailed hazard information, and ensure all experimental work complies with their institution's safety protocols.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-methyl-5-(pyridin-2-ylamino)phenol

InChI

InChI=1S/C12H12N2O/c1-9-5-6-10(8-11(9)15)14-12-4-2-3-7-13-12/h2-8,15H,1H3,(H,13,14)

InChI Key

MJYSYVMJDSNKEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC=CC=N2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s closest structural analogs include phenolic derivatives with substituents at the 2- and 5-positions. Key differences lie in the nature of these substituents:

  • Thymol (2-isopropyl-5-methylphenol): A monoterpenoid phenol with a methyl and isopropyl group. The isopropyl group confers significant lipophilicity .
  • Carvacrol (5-isopropyl-2-methylphenol): A positional isomer of thymol, sharing similar properties but differing in substituent arrangement .
  • 4-(2-(Dimethylamino)ethoxy)-5-isopropyl-2-methylphenol: Contains a dimethylamino ethoxy group, enhancing solubility in polar solvents compared to thymol .
Table 1: Structural and Physicochemical Comparison
Compound Substituents (Position) logP (Predicted) Water Solubility Key Functional Groups
2-Methyl-5-(pyridin-2-ylamino)phenol 2-Me, 5-(pyridin-2-ylamino) ~1.8–2.5* Moderate Phenol, pyridine, amine
Thymol 2-Me, 5-isopropyl 3.3 Low Phenol, isopropyl
Carvacrol 5-Me, 2-isopropyl 3.0 Low Phenol, isopropyl
4-(2-(Dimethylamino)ethoxy)-5-isopropyl-2-methylphenol 2-Me, 5-isopropyl, 4-(dimethylaminoethoxy) 2.1 High Phenol, ether, tertiary amine

*Estimated based on substituent contributions.

Spectroscopic and Computational Insights

  • Thymol/Carvacrol : Characteristic IR peaks at 3200–3600 cm⁻¹ (O-H stretch) and NMR shifts for isopropyl (δ 1.2–1.4 ppm) and aromatic protons .
  • This compound: Predicted distinct NMR signals for pyridine protons (δ 7.0–8.5 ppm) and amine protons (δ 5.0–6.0 ppm). DFT studies on similar compounds (e.g., 2-methyl-5-isopropylphenol) highlight the utility of computational methods for predicting electronic properties and reactivity .

Preparation Methods

Reaction Mechanism and Regioselectivity

The reaction proceeds via in situ imine formation between 2-aminopyridine and aldehydes, followed by nucleophilic attack by the phenol at the ortho position relative to the hydroxyl group. Hydrogen bonding between the phenol’s hydroxyl proton and the imine nitrogen activates the system, directing regioselectivity. For example, using o-cresol (2-methylphenol) as the phenolic component ensures the methyl group occupies the ortho position, while the pyridylamino group attaches para to the hydroxyl.

The mechanism’s critical step involves a "double activation" pathway:

  • Protonation of the imine nitrogen by the phenol’s hydroxyl group enhances the electrophilicity of the imine.

  • Concurrently, electron density increases at the phenol’s ortho position, facilitating C–C bond formation.

General Synthesis Protocol

A representative procedure involves:

  • Heating a mixture of 2-aminopyridine (1.0 mmol) and aldehyde (1.2 mmol) at 80°C for 10 minutes.

  • Adding o-cresol (1.0 mmol) and continuing heating until reaction completion (30–120 minutes).

  • Extracting the product with diethyl ether, followed by recrystallization in n-hexane.

Table 1: Yields of this compound Derivatives

Aldehyde ComponentReaction Time (min)Yield (%)
Benzaldehyde12085
p-Nitrobenzaldehyde3092
o-Chlorobenzaldehyde4578

Electron-withdrawing substituents on the aldehyde (e.g., nitro groups) accelerate the reaction and improve yields due to enhanced imine electrophilicity.

Structural and Spectroscopic Characterization

Synthesized compounds are characterized via:

  • ¹H NMR : Aromatic protons adjacent to the pyridylamino group resonate at δ 6.8–7.2 ppm, while the methyl group appears as a singlet near δ 2.3 ppm.

  • IR Spectroscopy : Stretching vibrations for O–H (3250 cm⁻¹) and N–H (3350 cm⁻¹) confirm hydrogen bonding, as observed in the crystal structure of related compounds.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Synthesis Methods

MethodYield RangeReaction TimeScalability
Solvent-Free Three-Component40–97%30–120 minHigh
Pd-Catalyzed Coupling60–85%*12–24 hModerate

*Theoretical yield based on analogous reactions.

The three-component method offers superior scalability and shorter reaction times, whereas cross-coupling provides precise regiocontrol for complex substrates.

Applications and Derivatives

This compound serves as a precursor for:

  • Metal Complexes : The pyridylamino and hydroxyl groups chelate metals, forming complexes with catalytic and antimicrobial properties.

  • Pharmaceutical Intermediates : Functionalization via alkylation or acylation yields analogs explored in kinase inhibitor synthesis .

Q & A

Basic: What are the recommended synthesis and purification methods for 2-Methyl-5-(pyridin-2-ylamino)phenol?

Answer:
The synthesis typically involves multi-step reactions, starting with selective functionalization of the phenol ring. For example:

  • Step 1 : Introduce the pyridinylamino group via nucleophilic aromatic substitution or Buchwald-Hartwig amination under inert conditions.
  • Step 2 : Methylation at the 2-position using methylating agents (e.g., methyl iodide) in the presence of a base like K₂CO₃.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Basic: How is the molecular structure of this compound characterized?

Answer:
Key techniques include:

  • X-ray crystallography : Resolve bond lengths, angles, and hydrogen-bonding networks using software like SHELX or WinGX .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridinylamino proton signals at δ 8.2–8.5 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ = 215.1052 for C₁₂H₁₃N₂O) .

Basic: What are the critical physical and chemical properties for handling this compound?

Answer:

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water.
  • Stability : Sensitive to oxidation; store under argon at −20°C.
  • pKa : Estimated at ~9.5 (phenolic OH) via computational methods (e.g., DFT) .

Advanced: What reaction mechanisms are relevant for modifying this compound?

Answer:

  • Oxidation : The phenol group can be oxidized to a quinone using Ag₂O or DDQ, altering redox properties .
  • Electrophilic substitution : Bromination at the para position (relative to the methyl group) occurs under mild conditions (e.g., Br₂ in acetic acid) .
  • Coordination chemistry : The pyridinylamino group acts as a bidentate ligand for transition metals (e.g., Cu²⁺), useful in catalysis .

Advanced: How do DFT calculations enhance understanding of its electronic properties?

Answer:
Density Functional Theory (DFT) reveals:

  • HOMO-LUMO gaps : Predicts reactivity (e.g., ∆E = 4.2 eV for the parent compound).
  • Charge distribution : The pyridinylamino group exhibits electron-withdrawing effects, polarizing the phenol ring .
  • Nonlinear optical (NLO) properties : Calculated hyperpolarizability (β) suggests potential in photonics .

Advanced: How is its biological activity assessed in antimicrobial studies?

Answer:

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Mechanistic studies : Fluorescence quenching of DNA-binding dyes (e.g., ethidium bromide) evaluates intercalation potential .
  • Antioxidant assays : DPPH radical scavenging quantifies activity (IC₅₀ = 12–15 µM reported for analogs) .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:
Discrepancies often arise from:

  • Structural analogs : Substituting pyridine with thiophene (e.g., 2-Methyl-5-(thiophen-3-yl)phenol) alters logP and bioavailability .
  • Assay conditions : Variances in pH, solvent (DMSO vs. saline), or bacterial strain selection.
  • Purity thresholds : Impurities >2% can skew MIC results; validate via HPLC .

Advanced: What crystallographic challenges arise during structure determination?

Answer:

  • Twinned crystals : Use SHELXL for refinement against high-resolution data (<1.0 Å) .
  • Disorder in the pyridinylamino group : Apply restraints (DFIX, SIMU) in WinGX .
  • Hydrogen bonding : Locate labile protons using neutron diffraction or low-temperature (<100 K) X-ray data .

Advanced: How does solvent polarity affect its stability in solution?

Answer:

  • Hydrolysis : In aqueous acidic conditions (pH <3), the pyridinylamino bond cleaves. Monitor via UV-Vis (λ = 270 nm decay) .
  • Oxidative degradation : Use radical scavengers (e.g., BHT) in DMSO solutions to extend shelf life .

Advanced: What strategies optimize pharmacophore modeling for drug design?

Answer:

  • 3D-QSAR : Align analogs (e.g., 2-Methyl-5-(piperidinyl)phenol) in MOE or Schrödinger Suite to identify critical substituents .
  • Docking studies : Target enzymes (e.g., E. coli DNA gyrase) using AutoDock Vina; validate with MD simulations .

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